molecular formula C8H4FNO B1338786 2-Fluorobenzoyl cyanide CAS No. 80277-41-4

2-Fluorobenzoyl cyanide

Cat. No. B1338786
Key on ui cas rn: 80277-41-4
M. Wt: 149.12 g/mol
InChI Key: IVSCDQIYFFRLFZ-UHFFFAOYSA-N
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Patent
US04966913

Procedure details

2-Fluorobenzoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.2 mL of 2-fluorobenzoyl chloride (97%, Aldrich) (10 mmol), 26 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.55 mL of trimethylsilyl cyanide (12 mmol) were placed in a 100-mL round bottom flask. To this solution 0.25 mL of tin (IV) chloride (2.1 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from yellow to dark brown. The reaction mixture was stirred for 2 hr at room temperature, then quenched with 75 mL of ice-cold water, and finally extracted with two 75-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 75-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation to yield a dark brown oil which was purified by Kugelrohr vacuum distillation to yield 0.711 g (47%) of 2-fluorobenzoyl cyanide as a colorless oil: IR (CH2Cl2) (partial) 2225, 1695, 1670, 1610, 1489, 1484, 1457 cm-1.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Name
tin (IV) chloride
Quantity
0.25 mL
Type
reactant
Reaction Step Three
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C[Si]([C:29]#[N:30])(C)C.[Sn](Cl)(Cl)(Cl)Cl>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([C:29]#[N:30])=[O:5]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
26 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.55 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
tin (IV) chloride
Quantity
0.25 mL
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
tin (IV) chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-Fluorobenzoyl cyanide was prepared
CUSTOM
Type
CUSTOM
Details
quenched with 75 mL of ice-cold water
EXTRACTION
Type
EXTRACTION
Details
finally extracted with two 75-mL portions of methylene chloride
WASH
Type
WASH
Details
washed with two 75-mL portions of ice-cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The methylene chloride was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by Kugelrohr vacuum distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=O)C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.711 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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